4-Phenyl-1-butyne

Catalog No.
S566079
CAS No.
16520-62-0
M.F
C10H10
M. Wt
130.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenyl-1-butyne

CAS Number

16520-62-0

Product Name

4-Phenyl-1-butyne

IUPAC Name

but-3-ynylbenzene

Molecular Formula

C10H10

Molecular Weight

130.19 g/mol

InChI

InChI=1S/C10H10/c1-2-3-7-10-8-5-4-6-9-10/h1,4-6,8-9H,3,7H2

InChI Key

QDEOKXOYHYUKMS-UHFFFAOYSA-N

SMILES

C#CCCC1=CC=CC=C1

Synonyms

4-phenyl-1-butyne

Canonical SMILES

C#CCCC1=CC=CC=C1

Properties and Synthesis of 4-Phenyl-1-butyne

4-Phenyl-1-butyne, also known as phenylethyne, is an organic molecule with the chemical formula C10H10. It is a colorless liquid with a boiling point of 189-190 °C and a density of 0.926 g/mL at 25 °C [, ].

This compound can be synthesized in various ways, including through the Sonogashira reaction, which involves coupling a terminal alkyne with an aryl halide in the presence of a palladium catalyst []. Asymmetric synthesis methods have also been developed for 4-phenyl-1-butyne, allowing for the production of enantiopure forms of the molecule, which are valuable for certain research applications [].

Applications in Chemical Research

4-Phenyl-1-butyne serves primarily as a building block in organic synthesis for the preparation of more complex molecules. Its unique chemical structure, containing both a phenyl group and a terminal alkyne, makes it a versatile intermediate for various reactions. Here are some specific examples:

  • Synthesis of α-amino acid derivatives: 4-Phenyl-1-butyne can undergo addition reactions with α-imino esters to form β,γ-alkynyl α-amino acid derivatives []. These compounds hold potential applications in the development of new drugs and functional materials.
  • Click chemistry: The terminal alkyne functionality of 4-phenyl-1-butyne allows it to participate in click chemistry reactions, enabling the efficient formation of complex molecules through the selective and high-yielding formation of covalent bonds.
  • Organic photovoltaics: Research suggests that 4-phenyl-1-butyne derivatives can be incorporated into the design of organic photovoltaic materials, potentially improving their efficiency in converting light energy into electricity.

4-Phenyl-1-butyne is an organic compound with the molecular formula C₁₀H₁₀ and a molecular weight of 130.19 g/mol. It is classified as an alkyne due to the presence of a carbon-carbon triple bond. This compound appears as a colorless to light orange or yellow clear liquid and has a boiling point of approximately 190 °C and a flash point of 66 °C . It is not miscible in water, making it suitable for various organic reactions where aqueous solubility is not desired .

4-Phenyl-1-butyne is also known by several synonyms, including phenethylacetylene and 3-butynylbenzene, highlighting its structural characteristics and functional groups . Its structure consists of a phenyl group attached to a butyne chain, which contributes to its reactivity and utility in synthetic chemistry.

Typical for alkynes. Notably, it can undergo:

  • Addition Reactions: It reacts with α-imino esters to form β,γ-alkynyl α-amino acid derivatives, showcasing its utility in synthesizing complex organic molecules .
  • Cross-Coupling Reactions: This compound can be utilized in cross-coupling reactions to create larger carbon frameworks, particularly in the synthesis of pharmaceuticals and agrochemicals .
  • Hydroboration-Oxidation: 4-Phenyl-1-butyne can be hydroborated followed by oxidation to yield alcohols, which are valuable intermediates in organic synthesis.

4-Phenyl-1-butyne can be synthesized through various methods:

  • Sonogashira Coupling: This method involves the coupling of terminal alkynes with aryl halides in the presence of a palladium catalyst and a copper co-catalyst.
  • Alkyne Metathesis: Utilizing metal catalysts, this method allows for the rearrangement of alkynes to produce desired products, including 4-Phenyl-1-butyne from simpler alkyne precursors.
  • Reduction of Phenylbutyne: The reduction of phenylbutyne can yield 4-Phenyl-1-butyne through selective hydrogenation processes.

These synthesis routes highlight the versatility and importance of 4-Phenyl-1-butyne in organic synthesis.

4-Phenyl-1-butyne serves as an important intermediate in chemical research and synthesis. Its applications include:

  • Organic Synthesis: Used as a building block for more complex organic molecules.
  • Material Science: Investigated for potential use in creating novel materials with specific properties.
  • Pharmaceutical Development: Explored for its potential utility in developing new drugs due to its structural characteristics.

Research on the interaction studies involving 4-Phenyl-1-butyne primarily focuses on its reactivity with other chemical species rather than direct biological interactions. For example, studies have shown that it can react with various electrophiles, leading to the formation of new compounds that may exhibit interesting properties or activities .

Several compounds share structural similarities with 4-Phenyl-1-butyne. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
PhenethylacetyleneC₉H₈Lacks one carbon compared to 4-Phenyl-1-butyne
3-HexynylbenzeneC₁₃H₁₈Longer aliphatic chain; different boiling point
1-PentyneC₅H₈Simpler structure; no phenyl group
3-OctynC₈H₁₄Contains longer carbon chain; different reactivity

Uniqueness of 4-Phenyl-1-butyne

What sets 4-Phenyl-1-butyne apart from these similar compounds is its specific arrangement of functional groups that allows it to engage in unique

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16520-62-0

Wikipedia

4-Phenyl-1-butyne

Dates

Modify: 2023-08-15
Li et al. Temporal separation of catalytic activities allows anti-Markovnikov reductive functionalization of terminal alkynes. Nature Chemistry, doi: 10.1038/nchem.1799, published online 17 November 2013 http://www.nature.com/nchem

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